5-Phenylpentylglutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

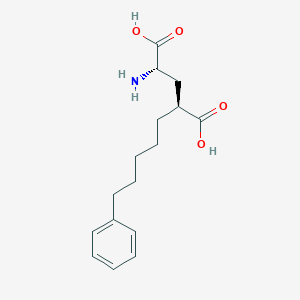

5-Phenylpentylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reaction Pathways

The reactivity of 5-Phenylpentylglutamic acid can be analyzed through different mechanisms:

-

Nucleophilic Addition-Elimination: This pathway is prominent in reactions involving the amino group of glutamic acid and electrophiles, such as carbonyl compounds.

-

Electrophilic Aromatic Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Key Reaction Examples

-

Formation of N-Substituted Derivatives:

-

By reacting this compound with various amines, N-substituted derivatives can be synthesized. This reaction typically requires activating agents or coupling reagents.

-

-

Hydrazone Synthesis:

-

The reaction of this compound with phenylhydrazine results in the formation of hydrazones, which can be useful intermediates for further transformations.

-

Reactivity Studies

Research has shown that the reactivity of charged phenyl radicals towards amino acids, including glutamic acid derivatives, is influenced by electron affinity (EA). Higher EA correlates with increased reaction rates and diverse pathways such as hydrogen atom abstraction and NH₂ group abstraction .

Mechanistic Insights

Mechanistic studies indicate that nucleophilic addition-elimination mechanisms dominate in reactions involving the amino group of glutamic acid derivatives . The following table summarizes key findings related to reaction mechanisms:

| Reaction Type | Mechanism | Key Findings |

|---|---|---|

| Nucleophilic Addition-Elimination | Nucleophilic attack on electrophiles | Dominant for amino groups; leads to diverse products |

| Electrophilic Aromatic Substitution | Electrophile attacks phenolic ring | Results in functionalized phenyl derivatives |

Propiedades

Número CAS |

129414-04-6 |

|---|---|

Fórmula molecular |

C16H23NO4 |

Peso molecular |

293.36 g/mol |

Nombre IUPAC |

(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid |

InChI |

InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1 |

Clave InChI |

JTGPMTSLXWRDMT-KBPBESRZSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |

SMILES isomérico |

C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |

Sinónimos |

4(R)-5-phenylpentyl-glutamic acid 4(S)-5-phenylpentyl-glutamic acid 5-phenylpentyl-Glu 5-phenylpentylglutamic acid 5-phenylpentylglutamic acid, (L-erythro)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.